molecular formula C30H31NO8 B11626516 Diethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626516
M. Wt: 533.6 g/mol
InChI Key: LEIOBDFZCJWEQC-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-Diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases and other conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate ion channels, particularly calcium channels, which play a crucial role in various physiological processes. By inhibiting these channels, the compound can exert its therapeutic effects, such as vasodilation and reduction of blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects in the treatment of hypertension.

Uniqueness

3,5-Diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which confer distinct biological activities and pharmacokinetic properties. Its benzofuran moiety, in particular, contributes to its unique interaction with molecular targets, differentiating it from other dihydropyridines.

Properties

Molecular Formula

C30H31NO8

Molecular Weight

533.6 g/mol

IUPAC Name

diethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H31NO8/c1-7-36-28(32)24-17(4)31-18(5)25(29(33)37-8-2)26(24)19-13-14-22(23(15-19)35-6)39-30(34)27-16(3)20-11-9-10-12-21(20)38-27/h9-15,26,31H,7-8H2,1-6H3

InChI Key

LEIOBDFZCJWEQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4O3)C)OC)C(=O)OCC)C)C

Origin of Product

United States

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